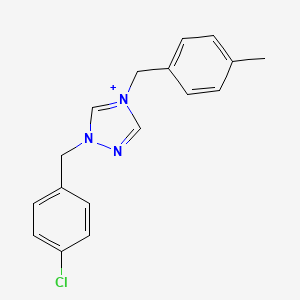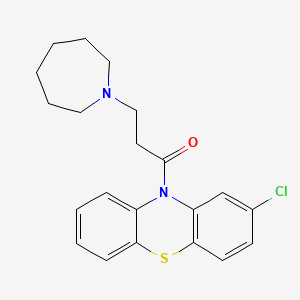![molecular formula C14H23N B13367362 1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
1'-Methylspiro[adamantane-2,3'-pyrrolidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methylspiro[adamantane-2,3’-pyrrolidine] is a compound that features a unique spiro structure, combining the adamantane and pyrrolidine moieties. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring adds a degree of flexibility and reactivity. This combination makes 1’-Methylspiro[adamantane-2,3’-pyrrolidine] an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 1’-Methylspiro[adamantane-2,3’-pyrrolidine] typically involves the reaction of adamantane derivatives with pyrrolidine under specific conditions. One common method includes the use of a halogenated adamantane derivative, which undergoes a nucleophilic substitution reaction with pyrrolidine. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
1’-Methylspiro[adamantane-2,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially when halogenated derivatives are used.
Wissenschaftliche Forschungsanwendungen
1’-Methylspiro[adamantane-2,3’-pyrrolidine] has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 1’-Methylspiro[adamantane-2,3’-pyrrolidine] exerts its effects is often related to its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral proteins or enzymes. The compound’s rigid structure allows it to fit into specific binding sites, blocking the activity of these targets .
Vergleich Mit ähnlichen Verbindungen
1’-Methylspiro[adamantane-2,3’-pyrrolidine] can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza A.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.
These compounds share the adamantane core structure but differ in their additional functional groups and specific applications. 1’-Methylspiro[adamantane-2,3’-pyrrolidine] stands out due to its spiro configuration, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
1'-methylspiro[adamantane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C14H23N/c1-15-3-2-14(9-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,2-9H2,1H3 |
InChI-Schlüssel |
XUYCDONIELSCFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)C3CC4CC(C3)CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)
![3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride](/img/structure/B13367297.png)
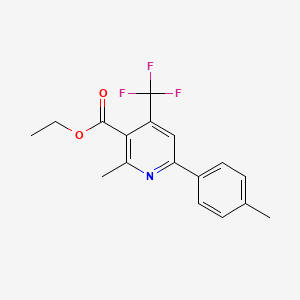

![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
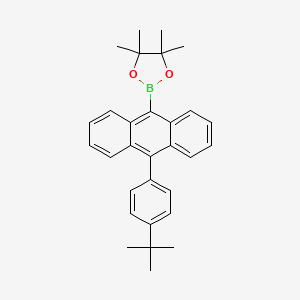
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13367333.png)
![[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
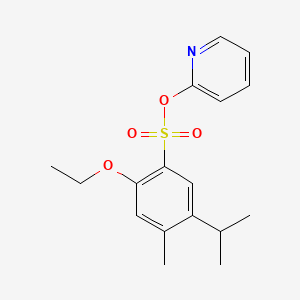
![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367345.png)
